molecular formula C25H26ClN3O3 B244032 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

Katalognummer B244032
Molekulargewicht: 451.9 g/mol
InChI-Schlüssel: RRBXSRYDMCQFGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the development and activation of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

Wirkmechanismus

5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide selectively inhibits BTK, which is a key signaling molecule in the B cell receptor (BCR) pathway. BTK activation leads to downstream signaling events that promote B cell proliferation, survival, and differentiation. By inhibiting BTK, 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide blocks these signaling events and induces apoptosis (programmed cell death) in B cells. 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide also has immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is metabolized by the liver and excreted primarily in the feces. In preclinical studies, 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has been well-tolerated and has not shown significant toxicity at therapeutic doses. 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has also been shown to penetrate the blood-brain barrier, which may be beneficial for treating certain neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is its specificity for BTK, which reduces the potential for off-target effects. 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide also has a favorable pharmacokinetic profile, which makes it suitable for oral administration and reduces the need for frequent dosing. However, one limitation of 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is its limited solubility in aqueous solutions, which may affect its bioavailability and require the use of solubilizing agents. Another limitation is the potential for drug resistance to develop over time, which may require the use of combination therapies.

Zukünftige Richtungen

There are several potential future directions for research on 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell malignancies or autoimmune diseases. Another area of interest is the investigation of 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide in other types of cancer or inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide and to identify biomarkers that can predict response to treatment.

Synthesemethoden

The synthesis of 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide involves several steps, starting with the reaction of 4-chloroaniline with 4-isobutyryl-1-piperazinecarboxylic acid to form an intermediate. This intermediate is then coupled with 4-(4-aminophenyl)furan-2-carboxylic acid to yield the final product, 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide. The synthesis process has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has demonstrated potent anti-tumor activity and synergistic effects with other anti-cancer agents. 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

Molekularformel

C25H26ClN3O3

Molekulargewicht

451.9 g/mol

IUPAC-Name

5-(4-chlorophenyl)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H26ClN3O3/c1-17(2)25(31)29-15-13-28(14-16-29)21-9-7-20(8-10-21)27-24(30)23-12-11-22(32-23)18-3-5-19(26)6-4-18/h3-12,17H,13-16H2,1-2H3,(H,27,30)

InChI-Schlüssel

RRBXSRYDMCQFGN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl

Kanonische SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.